2,5-Dichloro-3,6-dimethoxybenzoquinone
Description
2,5-Dichloro-3,6-dimethoxybenzoquinone is a halogenated and methoxy-substituted derivative of 1,4-benzoquinone. The compound features two chlorine atoms at positions 2 and 5 and two methoxy (-OCH₃) groups at positions 3 and 6 on the benzoquinone backbone. This substitution pattern influences its electronic properties, solubility, and reactivity, making it relevant in organic synthesis, coordination chemistry, and materials science .
Properties
CAS No. |
7210-71-1 |
|---|---|
Molecular Formula |
C8H6Cl2O4 |
Molecular Weight |
237.03 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Cl2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h1-2H3 |
InChI Key |
JQVAMWPWHPTLNU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C(=C(C1=O)Cl)OC)Cl |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)Cl)OC)Cl |
Other CAS No. |
7210-71-1 |
Synonyms |
2,5-dichloro-3,6-dimethoxy-p-benzoquinone 3,6-dichloro-2,5-dimethoxy-4-benzoquinone 3,6-dichloro-2,5-dimethoxy-p-benzoquinone |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare 2,5-Dichloro-3,6-dimethoxybenzoquinone with structurally and functionally related quinones, emphasizing substituent effects, physicochemical properties, and applications.
Structural Analogs: Chloranilic Acid (CAA) and Derivatives
Key Differences :
- Reactivity: CAA’s hydroxyl groups facilitate proton exchange and metal chelation, whereas methoxy groups may stabilize the quinone via electron donation, altering redox behavior .
Halogenated Benzoquinones
Key Differences :
- Electrophilicity : Adjacent halogens (e.g., 2,6-dichloro) enhance electrophilicity, favoring electron-deficient reactions. Methoxy groups in the target compound may deactivate the ring .
- Steric Effects: Bromine substituents (e.g., in dibromoquinone) hinder molecular packing, whereas methoxy groups balance steric and electronic effects .
Amino-Substituted Derivatives
Key Differences :
- Metal Coordination: Amino groups enable stronger metal binding (e.g., in Cu²⁺ or Fe³⁺ complexes), whereas methoxy groups act as weaker ligands .
- Redox Activity: Amino-substituted quinones exhibit mixed redox states (quinone/semiquinone), while methoxy groups stabilize the oxidized form .
Metal Complexes and Salts
Key Differences :
- Analytical Utility : Hydroxylated salts (e.g., Ba²⁺, Hg²⁺) are preferred in titration methods due to their insolubility and stoichiometric reactivity .
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